
N-(4-fluoropyridin-2-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluoropyridin-2-yl)pivalamide is a chemical compound with the empirical formula C₁₁H₁₂FIN₂O₂ and a molecular weight of 350.13 g/mol . It features a pivalamide group attached to a pyridine ring, with a fluorine atom at the 4-position of the pyridine ring. The pivalamide moiety provides steric hindrance, affecting the compound’s reactivity and properties.
Méthodes De Préparation
Synthetic Routes::
Direct Synthesis: One common method involves the direct reaction of 4-fluoropyridine with pivaloyl chloride (pivalamide precursor) in the presence of a base like triethylamine. The resulting N-(4-fluoropyridin-2-yl)pivalamide forms as a solid product.
Amide Formation: Alternatively, 4-fluoropyridine can react with pivalic acid to form the corresponding pivalamide, which then undergoes amide formation with ammonia or an amine to yield the target compound.
Industrial Production:: Industrial-scale production typically employs the direct synthesis method due to its efficiency and simplicity.
Analyse Des Réactions Chimiques
Reactivity::
Substitution Reactions: N-(4-fluoropyridin-2-yl)pivalamide can undergo nucleophilic substitution reactions at the fluorine position.
Reduction: Reduction of the carbonyl group in the pivalamide moiety can yield the corresponding alcohol.
Oxidation: Oxidation of the amide nitrogen can lead to the corresponding nitrile.
Base: Triethylamine or other tertiary amines for amide formation.
Acid Chloride: Pivaloyl chloride for direct synthesis.
Reducing Agents: Sodium borohydride (NaBH₄) for reduction reactions.
Major Products:: The major products depend on the specific reaction conditions. For example:
- Direct synthesis yields this compound.
- Reduction produces the corresponding alcohol.
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Pesticide Development: The fluorine substitution may enhance pesticidal properties.
Materials Science: It could serve as a building block for functional materials.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. its steric hindrance and fluorine substitution likely influence interactions with biological targets.
Comparaison Avec Des Composés Similaires
N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide: shares some similarities but differs in the cyano group instead of the formyl group.
N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide: features an aromatic ring substitution.
Propriétés
Formule moléculaire |
C10H13FN2O |
|---|---|
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
N-(4-fluoropyridin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H13FN2O/c1-10(2,3)9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) |
Clé InChI |
YWVZCHPNEHDOFR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NC1=NC=CC(=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12095380.png)
![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)

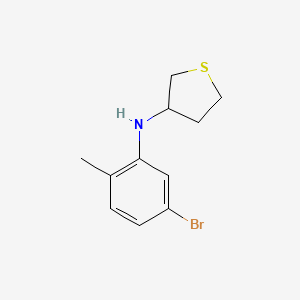
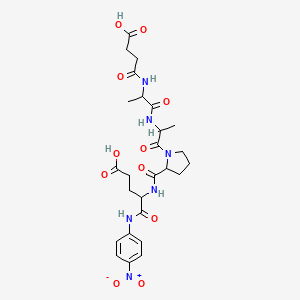
![Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-](/img/structure/B12095407.png)
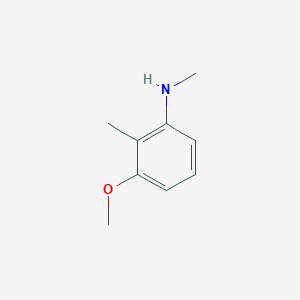

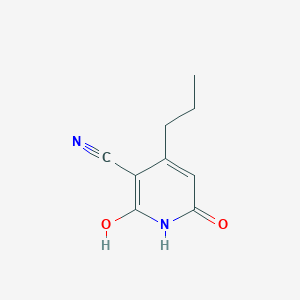

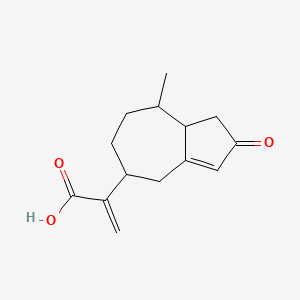
![2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12095440.png)
